molecular formula C19H21BBrFO3 B14027399 2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027399
M. Wt: 407.1 g/mol
InChI Key: JZGGIOYOUDOYNW-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination: The starting material, 3-(benzyloxy)-2-fluorophenol, undergoes bromination to introduce the bromine atom at the 5-position.

    Protection: The hydroxyl group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.

    Boronic Ester Formation: The protected intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Benzyloxy)-2-fluorophenol.

    Reduction: 2-(3-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its boronic ester group, which can interact with diols in biological systems.

    Medicine: Explored for its potential in drug discovery, particularly in the development of boron-containing pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This mechanism is widely used in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another boronic ester with a thiophene group instead of a benzyloxy group.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine and benzyloxy groups.

Uniqueness

2-(3-(Benzyloxy)-5-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a benzyloxy and a fluorine group, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H21BBrFO3

Molecular Weight

407.1 g/mol

IUPAC Name

2-(5-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(21)11-16(17(15)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

JZGGIOYOUDOYNW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)Br

Origin of Product

United States

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